molecular formula C19H19ClN2O2S B3016101 1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one CAS No. 851808-27-0

1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one

Cat. No.: B3016101
CAS No.: 851808-27-0
M. Wt: 374.88
InChI Key: UXRFPDKHSWEIGL-UHFFFAOYSA-N
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Description

1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one is a complex organic compound that features a unique combination of functional groups, including a chlorobenzyl thioether, an imidazole ring, and a phenoxypropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Thioether Formation: The chlorobenzyl thioether is formed by reacting 3-chlorobenzyl chloride with a thiol compound in the presence of a base such as sodium hydroxide.

    Coupling Reaction: The final step involves coupling the imidazole derivative with the chlorobenzyl thioether and phenoxypropanone under suitable conditions, often using a catalyst like palladium on carbon (Pd/C) and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the phenoxypropanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis:

    Materials Science: The unique combination of functional groups makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of the imidazole ring suggests potential interactions with metal ions or other biomolecules, which could be crucial for its activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone: Similar structure but with an ethanone moiety instead of propanone.

    1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxybutan-1-one: Similar structure but with a butanone moiety instead of propanone.

Uniqueness

The uniqueness of 1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2S/c1-14(24-17-8-3-2-4-9-17)18(23)22-11-10-21-19(22)25-13-15-6-5-7-16(20)12-15/h2-9,12,14H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRFPDKHSWEIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN=C1SCC2=CC(=CC=C2)Cl)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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